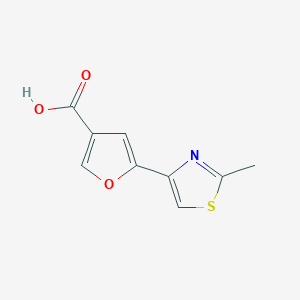

5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid

Description

Chemical Classification and Structural Significance

This compound belongs to the class of bicyclic heterocyclic compounds that combine furan and thiazole ring systems connected through a direct carbon-carbon bond. The molecular formula C9H7NO3S reflects its composition of nine carbon atoms, seven hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 209.22 g/mol. The compound is identified by the Chemical Abstracts Service number 1240526-58-2, which serves as its unique chemical identifier in scientific databases.

The structural architecture of this compound exhibits several noteworthy features that contribute to its chemical significance. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is substituted at the 3-position with a carboxylic acid functional group and at the 5-position with the thiazole moiety. The thiazole component, a five-membered heterocycle containing both nitrogen and sulfur atoms, bears a methyl substituent at the 2-position, creating additional structural complexity that can influence both chemical reactivity and biological activity.

The presence of both electron-rich furan and electron-deficient thiazole systems within a single molecular framework creates interesting electronic properties. Furan rings are characterized by significant pi-electron delocalization and demonstrate aromaticity, though less pronounced than benzene derivatives. The thiazole ring system exhibits similar aromatic characteristics, with the calculated pi-electron density marking specific positions as sites for potential chemical modifications. This dual heterocyclic arrangement provides multiple sites for molecular recognition and binding interactions.

| Structural Component | Ring Size | Heteroatoms | Substitution Pattern | Electronic Character |

|---|---|---|---|---|

| Furan Ring | 5-membered | Oxygen (O) | 3-carboxylic acid, 5-thiazole | Electron-rich, aromatic |

| Thiazole Ring | 5-membered | Nitrogen (N), Sulfur (S) | 2-methyl | Electron-deficient, aromatic |

| Carboxylic Acid | Linear | Oxygen (O) | Terminal functional group | Polar, ionizable |

Historical Context in Heterocyclic Compound Research

The development of compounds incorporating both furan and thiazole elements represents a significant evolution in heterocyclic chemistry research. The furan ring system has a rich historical foundation, with the first furan derivative, 2-furoic acid, described by Carl Wilhelm Scheele in 1780. The name "furan" derives from the Latin word "furfur," meaning bran, as furfural, an important furan derivative, was historically produced from agricultural bran materials. Heinrich Limpricht first prepared furan itself in 1870, initially calling it "tetraphenol" before the current nomenclature was established.

Thiazole chemistry emerged later, with Arthur Rudolf Hantzsch and J. H. Weber officially documenting the thiazole ring system on November 18, 1887. Their foundational work established thiazole as a five-membered heterocycle containing both nitrogen and sulfur atoms, comparing its relationship to pyridine as analogous to thiophene's relationship to benzene. This historical parallel highlighted the importance of sulfur-containing heterocycles in expanding the chemical space available for pharmaceutical research.

The synthesis of this compound represents a modern approach to heterocyclic chemistry that builds upon these historical foundations. Contemporary research has demonstrated that compounds containing both furan and thiazole elements can be synthesized through various methodologies, including reactions involving carbothioamide derivatives with specific reagents under controlled conditions. The development of such hybrid scaffolds reflects the ongoing evolution of medicinal chemistry toward more complex, multi-heterocyclic frameworks.

Recent advances in synthetic methodology have enabled more efficient preparation of thiazole-furan hybrid compounds. Studies have shown that reactions between furan-containing intermediates and thiazole precursors can proceed under mild conditions with good yields. The accessibility of such compounds has increased significantly compared to the early days of heterocyclic chemistry, when individual ring systems were prepared separately before any attempts at combination.

| Time Period | Milestone | Researcher(s) | Significance |

|---|---|---|---|

| 1780 | First furan derivative (2-furoic acid) | Carl Wilhelm Scheele | Foundation of furan chemistry |

| 1870 | First preparation of furan | Heinrich Limpricht | Establishment of furan as distinct chemical entity |

| 1887 | Discovery of thiazole ring | Arthur Rudolf Hantzsch, J. H. Weber | Birth of thiazole chemistry |

| Modern Era | Hybrid furan-thiazole compounds | Various research groups | Integration of multiple heterocycles |

Role in Medicinal Chemistry Scaffold Development

The thiazole ring system has emerged as one of the most important pharmacophore elements in modern drug discovery, with over 18 compounds containing thiazole scaffolds receiving approval from the Food and Drug Administration. This remarkable success rate has established thiazole as a privileged structure in medicinal chemistry, capable of providing diverse biological activities including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic properties.

The incorporation of furan elements alongside thiazole systems creates hybrid scaffolds with enhanced structural diversity and potential for improved biological activity. Furan-containing compounds have been recognized as important secondary metabolites with various biological functions. The combination of these two heterocyclic systems in this compound provides a unique molecular framework that can interact with multiple biological targets through different binding modes.

Research has demonstrated that thiazole derivatives exhibit significant biological activity due to their ability to interact with various enzyme systems and cellular targets. The presence of both nitrogen and sulfur atoms in the thiazole ring provides multiple coordination sites for metal ions and hydrogen bonding interactions with biological macromolecules. The electron distribution in thiazole rings makes them particularly suitable for binding to protein active sites through a combination of hydrophobic and polar interactions.

The furan component contributes additional pharmacological potential through its own unique binding characteristics. Furan rings can participate in pi-pi stacking interactions with aromatic amino acid residues in proteins and can serve as hydrogen bond acceptors through their oxygen atom. The carboxylic acid functional group present in this compound further enhances its drug-like properties by providing ionizable functionality that can improve solubility and enable specific interactions with basic residues in target proteins.

Contemporary medicinal chemistry research has increasingly focused on the development of multi-heterocyclic compounds that can provide enhanced selectivity and potency compared to simpler scaffolds. The structural complexity of this compound exemplifies this approach, offering multiple sites for structure-activity relationship optimization. The methyl substituent on the thiazole ring provides a site for further chemical modification, while the carboxylic acid group can be converted to various derivatives such as esters, amides, or other functional groups to modulate pharmacological properties.

Studies investigating related thiazole-furan hybrid compounds have demonstrated their potential in various therapeutic areas. Research has shown that such compounds can be synthesized with good yields through established organic chemistry methods, making them accessible for systematic medicinal chemistry campaigns. The combination of established synthetic accessibility with demonstrated biological activity positions compounds like this compound as valuable starting points for drug discovery programs.

| Scaffold Component | Pharmacological Contribution | Interaction Types | Optimization Potential |

|---|---|---|---|

| Thiazole Ring | Multiple biological activities | Metal coordination, hydrogen bonding | Substitution pattern modification |

| Furan Ring | Secondary metabolite activity | Pi-pi stacking, hydrogen bonding | Ring functionalization |

| Carboxylic Acid | Ionizable functionality | Ionic interactions, hydrogen bonding | Ester/amide formation |

| Methyl Group | Lipophilicity modulation | Hydrophobic interactions | Alkyl chain extension |

Properties

IUPAC Name |

5-(2-methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-5-10-7(4-14-5)8-2-6(3-13-8)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRGICPHIMIPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Overview

The synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid typically involves:

- Functionalization of the furan ring.

- Introduction of the thiazole moiety.

- Carboxylation to form the final product.

The process often employs multi-step reactions, including condensation, cyclization, and oxidation.

Detailed Preparation Steps

Step 1: Formation of the Thiazole Intermediate

The synthesis begins with the preparation of the thiazole unit:

- Reagents :

- Methylamine or methyl isothiocyanate.

- α-haloketones (e.g., bromoacetone).

- Conditions :

- Reaction in ethanol or DMF as a solvent at temperatures ranging from 60–100 °C.

- Use of bases such as sodium carbonate or triethylamine to facilitate cyclization.

- Reaction Mechanism :

- The nucleophilic attack of methylamine on the α-haloketone forms a thioamide intermediate.

- Cyclization occurs to yield the 2-methylthiazole ring.

- Yield : Typically ranges from 70–85%.

Step 2: Functionalization of Furan

The furan ring is functionalized to introduce reactive groups for subsequent coupling:

- Reagents :

- Furfural or substituted furans.

- Bromine or iodine for halogenation.

- Conditions :

- Halogenation in acetic acid or chloroform at room temperature.

- Controlled addition to prevent overreaction.

- Reaction Mechanism :

- Electrophilic substitution on the furan ring introduces halogen atoms at specific positions.

- Yield : Typically ranges from 80–90%.

Step 3: Coupling Reaction

The thiazole intermediate is coupled with the functionalized furan derivative:

- Reagents :

- The halogenated furan derivative.

- Palladium catalysts (e.g., PdCl₂) for cross-coupling reactions.

- Ligands such as triphenylphosphine to stabilize the catalyst.

- Conditions :

- Reaction in an inert atmosphere (argon or nitrogen).

- Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

- Heating at 80–120 °C for several hours.

- Reaction Mechanism :

- Oxidative addition of the halogenated furan to the palladium catalyst.

- Transmetalation with the thiazole intermediate followed by reductive elimination to form the coupled product.

- Yield : Typically ranges from 60–75%.

Step 4: Carboxylation

The final step involves carboxylation to introduce the carboxylic acid group:

- Reagents :

- Carbon dioxide gas or dry ice.

- Base such as potassium tert-butoxide or sodium hydride.

- Conditions :

- Reaction in an aprotic solvent like dimethylformamide (DMF).

- Cooling to sub-zero temperatures (-20 °C) followed by gradual warming to room temperature.

- Reaction Mechanism :

- Deprotonation of the intermediate forms a carbanion that reacts with CO₂ to yield the carboxylic acid group.

- Yield : Typically ranges from 50–65%.

Optimization Strategies

Solvent Selection

- Polar aprotic solvents like DMF and DMSO enhance reaction rates and yields during coupling and carboxylation steps.

Catalyst Usage

- Palladium-based catalysts are highly effective for cross-coupling but require careful handling and optimization of ligand-to-metal ratios.

Temperature Control

- Gradual temperature changes during carboxylation prevent side reactions and improve product purity.

Data Table Summary

| Step | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Thiazole Formation | Methylamine, α-haloketone | Ethanol, 60–100 °C | 70–85 |

| Furan Functionalization | Furfural, bromine/iodine | Acetic acid, room temp | 80–90 |

| Coupling Reaction | Halogenated furan, Pd catalyst | THF/DMSO, inert atmosphere | 60–75 |

| Carboxylation | CO₂ gas, potassium tert-butoxide | DMF, -20 °C to RT | 50–65 |

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine or furan derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to specific temperatures to achieve the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or thiazole rings.

Scientific Research Applications

5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The thiazole and furan rings can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

5-(2-Ethyl-1,3-thiazol-4-yl)furan-3-carboxylic Acid

- Structure : Differs by an ethyl group instead of methyl at position 2 of the thiazole ring.

- Impact: The ethyl group increases lipophilicity (logP ~1.2 vs.

5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid

Core Heterocyclic Modifications

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride

- Structure : Substitutes furan with thiophene and adds a sulfonyl chloride group.

- Impact : Thiophene’s sulfur atom enhances electron delocalization, while the sulfonyl chloride introduces high reactivity for nucleophilic substitution (e.g., in protease inhibitors) .

2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid

- Structure : Replaces furan with a dihydrobenzofuran.

Functional Group Derivatives

[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine

- Structure : Replaces the carboxylic acid with a methanamine group.

- Impact : The amine group (pKa ~9.5) enables salt formation and hydrogen bonding, altering solubility (water solubility >50 mg/mL vs. <10 mg/mL for the carboxylic acid) and targeting amine receptors .

5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic Acid

- Structure : Shifts the methyl group to position 5 of the furan ring.

Data Table: Key Properties of Comparable Compounds

Biological Activity

5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid is a heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

This compound features both thiazole and furan rings, contributing to its unique chemical reactivity and biological properties. The compound is identified by the CAS number 1240526-58-2 and has garnered attention in various fields including medicinal chemistry and pharmacology due to its potential therapeutic effects.

The compound interacts with various enzymes and proteins, influencing their activity significantly. Notably, it is involved in oxidative stress responses through interactions with superoxide dismutase and catalase.

Table 1: Interaction with Key Enzymes

| Enzyme | Interaction Type | Biological Role |

|---|---|---|

| Superoxide Dismutase | Inhibition/Activation | Reduces oxidative stress |

| Catalase | Inhibition/Activation | Decomposes hydrogen peroxide |

| Cytochrome P450 | Biotransformation | Metabolism of xenobiotics |

Cellular Effects

Research indicates that this compound affects several cell signaling pathways. It has been shown to influence inflammation and apoptosis, making it a candidate for further investigation in anti-inflammatory and anticancer therapies.

Case Study: Anti-inflammatory Effects

A study demonstrated that this compound reduced pro-inflammatory cytokine levels in vitro, suggesting its potential use in treating inflammatory diseases .

The molecular mechanisms by which this compound exerts its biological effects include:

- Binding to Biomolecules : The compound binds to DNA and proteins, altering their structure and function.

- Influencing Metabolic Pathways : It interacts with cytochrome P450 enzymes for biotransformation and elimination from the body.

Dosage Effects in Animal Models

Animal studies have evaluated different dosages of this compound to assess its therapeutic and toxic effects. Results indicate that lower dosages may enhance therapeutic efficacy while minimizing toxicity.

Table 2: Dosage Response in Animal Studies

| Dosage (mg/kg) | Therapeutic Effect | Toxicity Observed |

|---|---|---|

| 10 | Significant improvement | Mild gastrointestinal issues |

| 50 | Enhanced efficacy | Moderate liver enzyme elevation |

| 100 | Diminished returns | Severe toxicity observed |

Transport and Distribution

The transport of this compound within biological systems is mediated by specific transporters. Its distribution is crucial for its activity, particularly within organelles such as mitochondria and the endoplasmic reticulum.

Comparative Analysis with Similar Compounds

This compound can be compared with other thiazole derivatives that exhibit similar biological activities. For example:

Table 3: Comparison of Thiazole Derivatives

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-Aminothiazole | Antimicrobial | 15.0 |

| 4-Methylthiazole | Anticancer | 12.5 |

| This compound | Antiinflammatory/Anticancer | TBD |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid and its derivatives?

- Methodology : A common approach involves condensation reactions between thiazole and furan precursors. For example, refluxing 2-aminothiazol-4(5H)-one derivatives with formyl-substituted carboxylic acids in acetic acid, catalyzed by sodium acetate (1.1 equivalents), yields structurally similar compounds. The reaction typically requires 3–5 hours under reflux, followed by purification via recrystallization using DMF/acetic acid mixtures .

- Key Considerations : Ensure stoichiometric control of sodium acetate to avoid side reactions. Monitor reaction progress via TLC or HPLC to optimize yield.

Q. How can researchers purify and characterize this compound effectively?

- Purification : Recrystallization from DMF/acetic acid (1:1 v/v) is effective for removing unreacted starting materials. For column chromatography, use silica gel with a gradient of ethyl acetate/hexane (20–50%) .

- Characterization : Employ NMR (¹H/¹³C) to confirm regiochemistry of the thiazole and furan rings. Mass spectrometry (ESI-MS) validates molecular weight, while FTIR identifies carboxylic acid (-COOH) and thiazole (C=N) functional groups .

Q. What are the stability considerations for this compound under laboratory conditions?

- Stability : The compound is sensitive to prolonged exposure to moisture and light. Store in airtight containers at –20°C under inert gas (e.g., argon).

- Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH for 14 days) with HPLC to detect hydrolysis products or dimerization .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

- Approach : Contradictions in NMR signals may arise from tautomerism in the thiazole ring or rotational isomerism. Use 2D NMR (COSY, NOESY) to clarify coupling interactions. For ambiguous cases, X-ray crystallography provides definitive structural evidence .

- Case Study : In analogous compounds, NOESY correlations between thiazole protons and furan methyl groups confirmed spatial proximity, resolving ambiguities in NOE experiments .

Q. What strategies optimize reaction yields when synthesizing derivatives with electron-withdrawing substituents?

- Optimization : Electron-withdrawing groups (e.g., -CF₃) on the thiazole ring reduce nucleophilicity, slowing condensation. Pre-activate the formyl precursor using DCC/DMAP coupling agents. Alternatively, microwave-assisted synthesis (100°C, 30 min) enhances reaction efficiency .

- Byproduct Mitigation : Use scavengers like molecular sieves to absorb water, minimizing esterification of the carboxylic acid group .

Q. How do surface interactions (e.g., with silica or glassware) affect analytical reproducibility?

- Surface Chemistry : The compound’s carboxylic acid group can adsorb onto glassware or chromatographic silica, leading to variable recovery rates. Pre-silanize glassware with hexamethyldisilazane (HMDS) to reduce binding .

- Analytical Reproducibility : For HPLC, add 0.1% trifluoroacetic acid (TFA) to the mobile phase to protonate the carboxylate, minimizing tailing and improving peak symmetry .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Mechanistic Studies : Density functional theory (DFT) calculations reveal that the thiazole ring’s electron-deficient nature directs electrophilic substitution to the furan’s β-position. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., XPhos) to avoid deprotonation of the carboxylic acid .

- Kinetic Profiling : Use in situ IR spectroscopy to track reaction intermediates, such as Pd-thiazole complexes, under inert conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.